molecular formula C26H27Cl2N3O2 B1667343 BO-0742 CAS No. 774234-08-1

BO-0742

Cat. No.: B1667343
CAS No.: 774234-08-1
M. Wt: 484.4 g/mol
InChI Key: SRZKWNZALGFBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BO-0742 is a derivative of AHMA and N-mustard, investigated as a potential anticancer agent. Studies have demonstrated that it exhibits selective toxicity against a range of cancer cell types, including both drug-sensitive and drug-resistant leukemia cells, as well as various solid tumors . This broad-spectrum activity against resistant cancers makes it a valuable compound for researching novel oncology therapeutics and overcoming mechanisms of drug resistance. Compounds like this compound are essential tools for advancing preclinical cancer research. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

774234-08-1

Molecular Formula

C26H27Cl2N3O2

Molecular Weight

484.4 g/mol

IUPAC Name

[3-(acridin-9-ylamino)-5-[2-[bis(2-chloroethyl)amino]ethoxy]phenyl]methanol

InChI

InChI=1S/C26H27Cl2N3O2/c27-9-11-31(12-10-28)13-14-33-21-16-19(18-32)15-20(17-21)29-26-22-5-1-3-7-24(22)30-25-8-4-2-6-23(25)26/h1-8,15-17,32H,9-14,18H2,(H,29,30)

InChI Key

SRZKWNZALGFBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)OCCN(CCCl)CCCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BO-0742;  BO0742;  BO 0742

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Reactions

Pyrazolo[1,5-a]pyrimidine intermediates, as described in the synthesis of KB-0742, provide a template for constructing nitrogen-rich heterocycles. For example, ethyl 4-methyl-3-oxopentanoate (41 ) undergoes condensation with amino-pyrazole to yield pyrazolo[1,5-a]pyrimidine-7(4H)-one (42 ), a precursor amenable to halogenation and functionalization. Similar strategies could apply to this compound’s core, where cyclization reactions form the acridine or benzoxazole backbone.

Halogenation and Functionalization

Chlorination using phosphorus oxychloride (POCl₃) is a critical step for introducing reactive sites. In KB-0742’s synthesis, 42 is treated with POCl₃ under reflux to produce 7-chloro-5-isopropylpyrazolo[1,5-a]pyrimidine (43 ), achieving a 58.9% yield. This intermediate facilitates nucleophilic aromatic substitution (SNAr) with amines, a strategy transferable to this compound’s core for installing substituents.

Introduction of the N-Mustard Group

The N-mustard moiety (bis(2-chloroethyl)amine) is a hallmark of this compound’s alkylating activity. Its incorporation likely follows established protocols for nitrogen mustard derivatives, as detailed in the synthesis of benzoxazole-based compounds.

Sodium Salt Intermediate Preparation

Sodium salts of mercapto-carboxylic acids serve as precursors for N-mustard conjugation. For instance, benzoxazole-2-yl-mercapto-acetic acid (III ) is reacted with sodium hydroxide to form the corresponding sodium salt (VI ), which subsequently undergoes alkylation with β-chloroethylamine. This method achieves yields exceeding 90% for sodium intermediates.

Table 1: Characterization Data for Sodium Salts of Mercapto-Carboxylic Acids

Compound Yield (%) IR (COO⁻, cm⁻¹) ¹H-NMR (DMSO-d₆, δ ppm)
V 94 1610 7.25–7.68 (d, 2H, CHAr)
VI 77 1641 7.06–7.16 (m, 4H, CH₂/CHAr)
VII 92 1610 7.08–7.62 (m, 6H, CH₂/CHAr)

Alkylation with β-Chloroethylamine

The sodium salt intermediates react with β-chloroethylamine to form the N-mustard group. For example, compound VIII (di-(β-chloroethyl)-amide of benzoxazole-2-yl-mercapto-formic acid) is synthesized by reacting V with β-chloroethylamine hydrochloride, yielding 72%. This step is pivotal for introducing the bis(2-chloroethyl)amine group, a structural feature shared with this compound.

Key Reaction Conditions :

  • Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Temperature: Reflux (80–100°C)
  • Duration: 16–24 hours

Coupling and Amidation Strategies

Linking the N-mustard group to the heterocyclic core necessitates tailored coupling reactions. KB-0742’s synthesis employs Suzuki-Miyaura cross-coupling and SNAr to attach aryl and amine groups, respectively.

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids react with chlorinated heterocycles (e.g., 43 ) in the presence of a palladium catalyst to introduce hydrophobic substituents. For this compound, this method could install aromatic rings at strategic positions, enhancing target binding affinity.

Nucleophilic Aromatic Substitution (SNAr)

Primary amines displace chloride from chlorinated intermediates under basic conditions. In KB-0742’s synthesis, tert-butyl ((1R,4R)-4-aminocyclohexyl)carbamate reacts with 43 to form 26a (69.9% yield), which is deprotected using HCl/dioxane to yield the final amine (26 ). Analogous steps may connect the N-mustard group to this compound’s core.

Purification and Characterization

Chromatographic Techniques

Combiflash column chromatography (silica gel, 230–400 mesh) with gradient elution (e.g., 10–25% ethyl acetate in hexanes) effectively purifies intermediates. For example, 43 is isolated in 58.9% yield using this method.

Spectral Validation

  • ¹H-NMR : this compound’s N-mustard protons are expected near δ 3.2–3.8 ppm (CH₂Cl), consistent with compound 23 ’s spectrum.
  • IR : Absorbance at 720–760 cm⁻¹ confirms C-Cl bonds.
  • LCMS : Molecular ion peaks ([M+H]⁺) validate molecular weights, as seen for 26 (m/z 274.2).

Table 2: Representative Spectral Data for Key Intermediates

Compound ¹H-NMR (δ ppm) IR (cm⁻¹) LCMS ([M+H]⁺)
23 1.20 (d, J=6.8 Hz, 6H), 7.97 (s, 1H) 1640 (C=N) 259.8
VIII 7.06–7.16 (m, 4H), 11.60 (s, 1H) 1623 (C=O)

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • POCl₃-Mediated Chlorination : Refluxing POCl₃ (110°C) ensures complete conversion of hydroxyl groups to chlorides.
  • Amidation : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in SNAr reactions.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) groups shield amines during heterocycle functionalization. Deprotection with HCl/dioxane (4 M) achieves quantitative conversion, as demonstrated for 26a26 .

Scale-Up Considerations

Yield Improvement

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) optimize Suzuki coupling efficiency.
  • Microwave Assistance : Reducing reaction times from 16 hours to 30 minutes enhances throughput.

Chemical Reactions Analysis

Types of Reactions

BO-0742 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzenemethanol and bis(2-chloroethyl)amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine oxides, while reduction can lead to the formation of reduced acridine derivatives.

Scientific Research Applications

In Vitro Studies

Numerous studies have investigated the efficacy of BO-0742 in vitro:

  • Cell Lines Tested : this compound has been tested on various human leukemia cell lines and solid tumor models, including breast and ovarian cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent anti-cancer activity.
  • Selective Toxicity : Research indicates that this compound exhibits selective toxicity, effectively targeting drug-sensitive and drug-resistant leukemia cells while sparing normal cells .

In Vivo Efficacy

In vivo studies have highlighted the therapeutic potential of this compound:

  • Xenograft Models : Administration of this compound in murine models bearing human breast and ovarian tumors resulted in notable tumor suppression. The compound's pharmacokinetics showed a rapid decline in bioavailability, necessitating optimized dosing schedules to enhance its therapeutic effects .
  • Survival Rates : Mice treated with this compound displayed improved survival rates compared to control groups, underscoring its potential as a viable treatment option for aggressive cancers .

Case Studies

  • Enhancement of Radiosensitivity : A study demonstrated that pre-treatment with this compound significantly increased the radiosensitivity of glioma cells (U87MG), suggesting its utility as a sensitizer in radiotherapy protocols .
  • Therapeutic Index Evaluation : Another investigation focused on the therapeutic index of this compound, revealing that leukemia cells exhibited 10-40 times greater sensitivity compared to hematopoietic progenitors, indicating a promising safety profile for clinical applications .
  • Pharmacokinetic Optimization : Research aimed at improving the pharmacokinetics of this compound led to the synthesis of more stable derivatives that maintain efficacy while enhancing bioavailability, thus paving the way for future clinical trials .

Mechanism of Action

The mechanism of action of BO-0742 involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the genetic material. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. These interactions make it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Efficacy and Limitations :

  • In vitro : Demonstrates potent activity against leukemia (e.g., CCRF-CEM cells) and solid tumors (e.g., MX-1 breast cancer) .
  • In vivo: Shows tumor growth inhibition in xenograft models but suffers from low bioavailability due to chemical instability in murine plasma and a narrow therapeutic window .
Structural and Functional Analogs
Compound Structure Class Molecular Weight (g/mol) Key Features Limitations
BO-0742 AHMA-N-mustard conjugate 484.42 10⁷-fold cytotoxicity vs. analogs; targets drug-resistant cells Low stability in plasma; narrow therapeutic window
BO-1051 Phenyl N-mustard-9-anilinoacridine 492.45 (estimated) Enhanced plasma stability; crosses blood-brain barrier; radiosensitizer Hydrophobicity limits solubility
9-Anilinoacridines Alkylating N-mustard residues Varies (~450-500) Broad antitumor activity; no cross-resistance with tyrosine kinase inhibitors Limited in vivo data; potential myelotoxicity
Pharmacokinetic and Pharmacodynamic Differences
  • Chemical Stability :

    • This compound is unstable in murine plasma, whereas BO-1051 exhibits >70% stability under the same conditions, enabling sustained tumor suppression in vivo .
    • BO-1051’s phenyl N-mustard group enhances chemical resilience, reducing off-target alkylation .
  • Therapeutic Index: this compound’s therapeutic index is constrained by bone marrow toxicity, a common issue with alkylating agents.
  • CNS Penetration :

    • BO-1051’s hydrophobicity allows it to penetrate the blood-brain barrier , making it effective against glioblastoma, unlike this compound .

Q & A

Basic Questions

Q. How to design a rigorous experimental protocol for studying BO-0742's biochemical mechanisms?

  • Methodological Answer :

  • Step 1 : Define clear objectives using the PICOT framework (Population: target biological system; Intervention: this compound dosage/exposure; Comparison: control groups; Outcome: measurable biomarkers) .
  • Step 2 : Select appropriate controls (e.g., negative/positive controls) and replicate experiments to ensure statistical validity .
  • Step 3 : Detail procedures in the "Materials and Methods" section, including reagent purity, equipment specifications, and protocols for reproducibility .
  • Data Table Example :
VariableDescriptionMeasurement Method
IC₅₀This compound inhibitory concentrationDose-response curve
PurityCompound purity (%)HPLC analysis

Q. What strategies ensure a comprehensive literature review for this compound-related research?

  • Methodological Answer :

  • Use academic databases (e.g., PubMed, Web of Science) with Boolean operators (e.g., "this compound AND kinase inhibition") to refine searches .
  • Prioritize peer-reviewed articles over preprints and avoid unreliable sources (e.g., ) .
  • Extract keywords from seminal papers (e.g., "structure-activity relationship," "in vitro toxicity") to expand search scope .

Q. How to formulate a focused research question for this compound studies?

  • Methodological Answer :

  • Apply the FEASIBLE criteria:
  • F ocused: Narrow to specific pathways (e.g., "How does this compound modulate AMPK signaling?").
  • E thical: Ensure compliance with institutional guidelines for animal/human studies .
  • A rgumentative: Address gaps (e.g., "Why do existing models fail to predict this compound's off-target effects?").
  • Use the PICOT structure to avoid vagueness .

Advanced Questions

Q. How to resolve contradictions in this compound's reported efficacy across studies?

  • Methodological Answer :

  • Step 1 : Compare experimental conditions (e.g., cell lines, assay endpoints) using a contradiction matrix .
  • Step 2 : Evaluate data quality via subsampling analysis (e.g., variance in analytical subsamples) .
  • Step 3 : Conduct meta-analysis with heterogeneity tests (e.g., I² statistic) to identify confounding variables .
  • Example Table :
StudyCell LineIC₅₀ (µM)Assay Type
AHEK2930.5Fluorescence
BHeLa2.1Luminescence

Q. How to optimize this compound's experimental protocols when initial results are inconsistent?

  • Methodological Answer :

  • Step 1 : Validate instrumentation calibration (e.g., LC-MS/MS sensitivity thresholds) .
  • Step 2 : Standardize pre-treatment steps (e.g., cell synchronization, solvent controls) .
  • Step 3 : Use error propagation models to quantify uncertainty in dose-response calculations .

Q. What interdisciplinary approaches enhance this compound's mechanistic studies?

  • Methodological Answer :

  • Integrate cheminformatics (e.g., molecular docking to predict binding affinities) and systems biology (e.g., network pharmacology for pathway mapping) .
  • Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics, CRISPR for gene knockout validation) .

Methodological Guidelines from Evidence

  • Data Reporting : Include subsampling strategies (e.g., incremental sampling to minimize preparation bias) .
  • Ethical Compliance : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
  • Statistical Rigor : Use tools like R or Python for ANOVA, PCA, or Bayesian modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BO-0742
Reactant of Route 2
Reactant of Route 2
BO-0742

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.